LogP Differential: 0.21 vs. 0.405 – A 48% Lower Predicted Lipophilicity That Favors Aqueous Compatibility
The computationally predicted LogP of 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine is 0.21 , whereas the parent pyrazolo[1,5-a]pyrimidine-3,5-diamine lacking the 6‑methyl group has a LogP of 0.405 . This represents a reduction of 0.195 log unit in predicted lipophilicity, corresponding to a 48% decrease.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.21 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3,5-diamine (CAS 201599-16-8): LogP 0.405 |
| Quantified Difference | Δ = -0.195 (48% decrease) |
| Conditions | Chemsrc database predicted values; identical algorithmic methodology applied to both compounds |
Why This Matters
A lower LogP translates to better aqueous solubility and compatibility with in vitro assay conditions, potentially reducing the need for DMSO co-solvents in early screening campaigns.
